molecular formula C8H11N3O B8632181 Azetidin-1-yl-(1-methyl-1H-pyrazol-4-yl)-methanone

Azetidin-1-yl-(1-methyl-1H-pyrazol-4-yl)-methanone

Cat. No.: B8632181
M. Wt: 165.19 g/mol
InChI Key: LNQNBPRWJJTKFT-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(1-methyl-1H-pyrazol-4-yl)-methanone is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

azetidin-1-yl-(1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C8H11N3O/c1-10-6-7(5-9-10)8(12)11-3-2-4-11/h5-6H,2-4H2,1H3

InChI Key

LNQNBPRWJJTKFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared in analogy to 1-methyl-1H-pyrazole-4-carboxylic acid dimethylamide (Example 97, step a) from 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol) and azetidine (475 mg, 8.33 mmol). Yield: 1.31 g (92%); light yellow solid; MS: m/z=166.1 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
475 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol; CAS Nr. 5952-92-1) was combined with DMF (10.0 ml) to give a colorless solution. Et3N (2.41 g, 3.32 ml, 23.8 mmol) and 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (TBTU, 2.8 g, 8.72 mmol) were added and the reaction mixture was stirred at RT for 1 h. Azetidine (475 mg, 8.33 mmol) was added and the stirring was continued overnight. DMF was partially removed under high vacuum, H2O and 10% NaHCO3 aq. solution were added to the residue, and the compound was extracted with EtOAc. After drying over Na2SO4, filtration and concentration under vacuum, the crude product was purified by flash chromatography (50 g SiO2—NH2 cartridge; eluent: CH2Cl2/MeOH 95:05). More product was isolated from the aqueous phase by full evaporation and a second chromatography. White solid (971 mg, 74%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
475 mg
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
971 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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